7-(Difluoromethyl)isoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

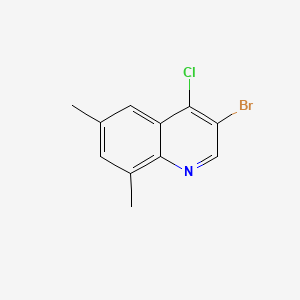

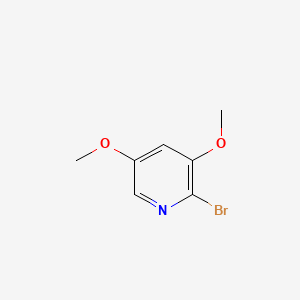

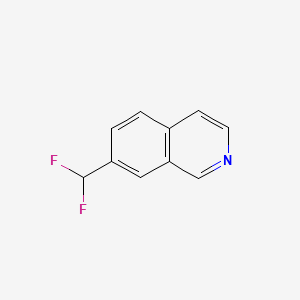

7-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

Isoquinoline, the parent compound of 7-(Difluoromethyl)isoquinoline, can be considered as a 10-electron π-aromatic and delocalized system . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones .Chemical Reactions Analysis

Fluorinated isoquinolines have been synthesized using various methods. These include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Applications De Recherche Scientifique

Pharmaceutical Development

7-(Difluoromethyl)isoquinoline: is a compound of interest in the pharmaceutical industry due to its potential bioactivity. Fluorinated isoquinolines, such as this compound, are known to exhibit unique biological activities which can be beneficial in drug design . For instance, derivatives of fluorinated isoquinolines have been studied for their inhibitory effects on enzymes like 11β-HSD1, which are significant in the regulation of cortisol levels within the body .

Material Science

In material science, the unique characteristics of fluorinated compounds, including 7-(Difluoromethyl)isoquinoline , are leveraged for the development of advanced materials. These compounds can contribute to the creation of new polymers with improved thermal stability, chemical resistance, and mechanical properties .

Organic Light-Emitting Diodes (OLEDs)

Fluorinated isoquinolines are recognized for their light-emitting properties7-(Difluoromethyl)isoquinoline could be utilized in the development of OLEDs, where its fluorinated structure may lead to enhanced electron transport, better stability, and improved luminous efficiency .

Supramolecular Chemistry

The structural features of 7-(Difluoromethyl)isoquinoline make it a candidate for use in supramolecular chemistry, where it could function as a building block for larger, complex structures. Its potential for forming non-covalent interactions with other molecules could be exploited in the design of molecular machines or sensors .

Neurological Research

Some isoquinoline derivatives are known to exhibit neurotoxicity, which is relevant to neurological conditions such as Parkinson’s disease. While 7-(Difluoromethyl)isoquinoline itself may not be neurotoxic, studying its interactions with biological systems could provide insights into the mechanisms of neurodegeneration and aid in the development of neuroprotective therapies .

Mécanisme D'action

Target of Action

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities . Among compounds bearing isoquinoline scaffolds, 7-fluorinated compounds have shown high activity in the inhibition of both mouse and human 11β-HSD1 enzymes . The 11β-HSD1 enzyme is considered a target because it works as a negative regulator of the insulin-signaling pathway .

Mode of Action

It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . These effects can cause unique interactions with their targets, leading to changes in the function of the target proteins.

Biochemical Pathways

Given its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may affect the insulin-signaling pathway

Pharmacokinetics

It is known that the introduction of fluorine atoms into organic compounds often improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), and can enhance their bioavailability .

Result of Action

Based on its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may have potential therapeutic effects in conditions related to insulin resistance .

Action Environment

It is known that the physicochemical properties of fluorinated compounds can be influenced by factors such as ph and temperature

Orientations Futures

Fluorinated isoquinolines, including 7-(Difluoromethyl)isoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Propriétés

IUPAC Name |

7-(difluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINXRWBVDPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)isoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.